6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate can then undergo cyclization with hydrazine hydrate and 2,5-dimethylthiophene-3-carbaldehyde to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of primary amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.
Uniqueness
6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-9-6-13(10(2)26-9)17-16-15(11-4-3-5-12(24)7-11)14(8-20)18(21)25-19(16)23-22-17/h3-7,15,24H,21H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGWYDQDPPVXRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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